molecular formula C12H16ClNO3S B7868308 4-chloro-N-(2-hydroxycyclohexyl)benzenesulfonamide

4-chloro-N-(2-hydroxycyclohexyl)benzenesulfonamide

Cat. No. B7868308
M. Wt: 289.78 g/mol
InChI Key: LUQJFRISSUMEEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(2-hydroxycyclohexyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H16ClNO3S and its molecular weight is 289.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antifungal Activity: A study synthesized derivatives of benzenesulfonamide, including compounds similar to 4-chloro-N-(2-hydroxycyclohexyl)benzenesulfonamide. These compounds demonstrated potent antifungal activity against Aspergillus niger & Aspergillus flavus, indicating a significant structure-activity relationship (Gupta & Halve, 2015).

  • Anticonvulsant Properties: A high-performance liquid chromatographic method was developed for the determination of an anticonvulsant, 3-chloro-4-(phenylsuccinimido)-benzenesulfonamide, and its metabolites. The study indicated its potential use in treating epilepsy (Mikeš et al., 1979).

  • Anticancer Agents: Research into 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides highlighted their cytotoxic and carbonic anhydrase inhibitory effects. They showed potential as novel anticancer agents, particularly for tumor selectivity (Gul et al., 2016).

  • Photodynamic Therapy: A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, including compounds similar to this compound, found them useful for photodynamic therapy, particularly for Type II mechanisms in cancer treatment (Pişkin et al., 2020).

  • Herbicide Selectivity: Chlorsulfuron, a compound related to this compound, showed effectiveness as a postemergence herbicide for small grains, highlighting the selective metabolism of the herbicide in different plants (Sweetser et al., 1982).

  • Enzyme Inhibition: Novel Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide were synthesized and showed significant enzyme inhibition potential against AChE and BChE enzymes, indicating their potential in medical applications (Kausar et al., 2019).

  • Triple-Negative Breast Cancer and Melanoma Treatment: Imidazole derivatives incorporating a benzenesulfonamide moiety showed cytotoxicity against human triple-negative breast cancer and human malignant melanoma cell lines, suggesting their potential in cancer therapy (Balandis et al., 2021).

properties

IUPAC Name

4-chloro-N-(2-hydroxycyclohexyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3S/c13-9-5-7-10(8-6-9)18(16,17)14-11-3-1-2-4-12(11)15/h5-8,11-12,14-15H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQJFRISSUMEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-(2-hydroxycyclohexyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-(2-hydroxycyclohexyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-chloro-N-(2-hydroxycyclohexyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-chloro-N-(2-hydroxycyclohexyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-chloro-N-(2-hydroxycyclohexyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-chloro-N-(2-hydroxycyclohexyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.